Fmoc-D-Lys(pentynoyl)-OH
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Overview
Description
Fmoc-D-Lys(pentynoyl)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentynoyl group. This compound is commonly used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(pentynoyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pentynoyl Group: The ε-amino group of the lysine side chain is then acylated with pentynoic acid or its activated ester (e.g., pentynoyl chloride) in the presence of a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to ensure efficient and reproducible synthesis. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amino group can undergo coupling reactions with activated carboxylic acids or esters to form peptide bonds.
Acylation: The ε-amino group can be further acylated with various acylating agents to introduce different functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Acylation: Pentynoyl chloride or pentynoic acid with DIC and DMAP.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino group.
Coupling: Formation of peptide bonds with other amino acids.
Acylation: Introduction of the pentynoyl group to the ε-amino group.
Scientific Research Applications
Chemistry: Fmoc-D-Lys(pentynoyl)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake of modified peptides. The alkyne group enables bioorthogonal labeling and imaging of peptides in living cells.
Medicine: this compound is utilized in the development of peptide-based therapeutics and diagnostics. Its ability to introduce functional groups allows for the design of peptides with enhanced stability, specificity, and bioavailability.
Industry: In the pharmaceutical and biotechnology industries, this compound is employed in the production of peptide drugs, vaccines, and diagnostic agents. Its versatility in peptide synthesis makes it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(pentynoyl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and coupling reactions. The pentynoyl group introduces an alkyne functionality, enabling further modifications through click chemistry. This allows for the creation of complex peptide structures with diverse functionalities.
Comparison with Similar Compounds
Fmoc-L-Lys(pentynoyl)-OH: The L-isomer of lysine with similar protecting and functional groups.
Fmoc-D-Lys(Boc)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of the pentynoyl group.
Fmoc-D-Lys(Ac)-OH: A derivative with an acetyl group instead of the pentynoyl group.
Uniqueness: Fmoc-D-Lys(pentynoyl)-OH is unique due to the presence of both the Fmoc protecting group and the pentynoyl functional group. This combination allows for selective deprotection and the introduction of alkyne functionalities, enabling versatile modifications through click chemistry. This makes it particularly valuable in the synthesis of complex and functionalized peptides.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYNDUFTOOVKN-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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